Cas no 2031269-02-8 (8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride)

8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a chemically synthesized benzazepine derivative with potential applications in pharmaceutical research and development. Its nitro-substituted structure confers unique reactivity, making it a valuable intermediate for the synthesis of biologically active compounds. The hydrochloride salt form enhances stability and solubility, facilitating handling and formulation in experimental settings. This compound may be of interest in studies targeting central nervous system (CNS) disorders due to the benzazepine scaffold's relevance in neurotransmitter modulation. Its well-defined chemical properties and purity ensure reproducibility in research applications, supporting investigations into structure-activity relationships and drug discovery efforts.
8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride structure
2031269-02-8 structure
Product name:8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
CAS No:2031269-02-8
MF:C10H13ClN2O2
MW:228.675421476364
MDL:MFCD30344911
CID:4634127
PubChem ID:126797023

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
    • 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
    • Z2588063539
    • MDL: MFCD30344911
    • Inchi: 1S/C10H12N2O2.ClH/c13-12(14)9-5-4-8-3-1-2-6-11-10(8)7-9;/h4-5,7,11H,1-3,6H2;1H
    • InChI Key: OQQDTCJHIYBCEN-UHFFFAOYSA-N
    • SMILES: Cl.[O-][N+](C1C=CC2=C(C=1)NCCCC2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 215
  • Topological Polar Surface Area: 57.8

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-305166-0.25g
8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
2031269-02-8 95.0%
0.25g
$206.0 2025-02-20
Enamine
EN300-305166-10.0g
8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
2031269-02-8 95.0%
10.0g
$2209.0 2025-02-20
Enamine
EN300-305166-0.1g
8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
2031269-02-8 95.0%
0.1g
$144.0 2025-02-20
A2B Chem LLC
AW00990-500mg
8-nitro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride
2031269-02-8 95%
500mg
$447.00 2024-04-20
A2B Chem LLC
AW00990-2.5g
8-nitro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride
2031269-02-8 95%
2.5g
$1097.00 2024-04-20
1PlusChem
1P01B6WU-100mg
8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
2031269-02-8 95%
100mg
$195.00 2025-03-19
A2B Chem LLC
AW00990-1g
8-nitro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride
2031269-02-8 95%
1g
$575.00 2024-04-20
A2B Chem LLC
AW00990-100mg
8-nitro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride
2031269-02-8 95%
100mg
$187.00 2024-04-20
1PlusChem
1P01B6WU-50mg
8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
2031269-02-8 95%
50mg
$143.00 2025-03-19
Enamine
EN300-305166-1.0g
8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
2031269-02-8 95.0%
1.0g
$513.0 2025-02-20

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride Related Literature

Additional information on 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

8-Nitro-2,3,4,5-Tetrahydro-1H-1-Benzazepine Hydrochloride: A Comprehensive Overview

The compound with CAS No 2031269-02-8, known as 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound belongs to the class of benzazepines, which are heterocyclic compounds with a fused benzene and azepine ring system. The presence of the nitro group at the 8th position introduces unique electronic and structural properties, making it a subject of interest for both academic research and potential therapeutic applications.

Benzazepines are known for their structural similarity to other heterocyclic compounds like benzodiazepines, which are widely used as anxiolytics and sedatives. However, the substitution pattern and functional groups in 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride differentiate it from its counterparts. Recent studies have highlighted its potential as a neuroprotective agent, particularly in models of oxidative stress and neurodegenerative diseases. The nitro group at the 8th position is believed to play a crucial role in modulating the compound's redox properties and bioavailability.

The synthesis of 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride involves a multi-step process that typically begins with the preparation of the parent benzazepine ring system. This is followed by nitration at the 8th position using mixed acid conditions or other selective nitration techniques. The hydrochloride salt form is often preferred for pharmacological studies due to its enhanced solubility and stability under physiological conditions.

Recent advancements in computational chemistry have allowed researchers to perform detailed molecular docking studies on this compound. These studies suggest that 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride may interact with key proteins involved in neuronal signaling pathways. For instance, it has shown potential as an antidepressant by modulating serotonin reuptake mechanisms. Additionally, its ability to cross the blood-brain barrier (BBB) has been validated through in vitro BBB models, further supporting its suitability for central nervous system (CNS) applications.

In terms of pharmacokinetics, 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride exhibits moderate absorption rates following oral administration. Its half-life is relatively short due to rapid hepatic metabolism via cytochrome P450 enzymes. However, recent formulations incorporating controlled-release technologies have shown promise in improving its bioavailability and reducing dosing frequency.

The therapeutic potential of this compound extends beyond CNS applications. Preclinical studies have demonstrated its efficacy as an anti-inflammatory agent, particularly in models of arthritis and chronic inflammation. The nitro group's redox activity contributes to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.

Despite its promising profile, further research is required to fully elucidate the mechanisms underlying its biological effects. Ongoing clinical trials are investigating its safety and efficacy in treating conditions such as major depressive disorder (MDD) and Alzheimer's disease (AD). Early results indicate a favorable safety profile with minimal adverse effects at therapeutic doses.

In conclusion,8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride represents a novel chemical entity with diverse therapeutic applications. Its unique structure and functional groups make it a valuable tool for exploring new avenues in drug discovery. As research progresses, this compound holds the potential to contribute significantly to the development of innovative treatments for CNS disorders and other chronic diseases.

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